molecular formula C24H19ClN2O5S B2638790 N-(4-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866813-47-0

N-(4-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2638790
CAS No.: 866813-47-0
M. Wt: 482.94
InChI Key: RQJOJSSFLMLHFZ-UHFFFAOYSA-N
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Description

This compound belongs to the quinolinone-acetamide family, characterized by a 1,4-dihydroquinolin-4-one core substituted with a 4-methoxybenzenesulfonyl group at position 3 and an N-(4-chlorophenyl)acetamide chain at position 1. The 4-methoxybenzenesulfonyl moiety introduces electron-donating properties, while the 4-chlorophenyl group enhances lipophilicity.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O5S/c1-32-18-10-12-19(13-11-18)33(30,31)22-14-27(21-5-3-2-4-20(21)24(22)29)15-23(28)26-17-8-6-16(25)7-9-17/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJOJSSFLMLHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Acetylation: The final step involves the acetylation of the quinoline derivative with acetic anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: It could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name / ID Core Structure R1 (Sulfonyl Substituent) R2 (Acetamide Substituent) Key Properties/Applications Reference
Target Compound 1,4-Dihydroquinolin-4-one 4-Methoxybenzenesulfonyl N-(4-Chlorophenyl) Enhanced electron density, lipophilic N/A
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide () 1,4-Dihydroquinolin-4-one Benzenesulfonyl N-(4-Chlorophenyl) Lower electron density; potential antimicrobial activity
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide () Quinazolin-4-one 4-Chlorophenyl-sulfanyl N-(4-Sulfamoylphenyl) Sulfonamide group; possible enzyme inhibition
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide () 1,2-Dihydroquinolin-2-one Phenyl-sulfanyl N-(4-Methylphenyl) Thioether linkage; altered solubility
N-(4-Sulfamoylphenyl)-2-cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]ethanamide (, Compound 13b) Cyanoacetamide 4-Methoxyphenyl-hydrazine N-(4-Sulfamoylphenyl) Diazonium coupling product; UV/IR stability

Electronic and Steric Effects

  • Sulfonyl Substituents : The target compound’s 4-methoxybenzenesulfonyl group (electron-donating) contrasts with the plain benzenesulfonyl group in ’s analog, which lacks methoxy-mediated resonance stabilization. This difference may influence binding affinity in biological targets, as seen in sulfonamide-based inhibitors .
  • Acetamide Linkage : The N-(4-chlorophenyl)acetamide chain is shared with ’s compound, but analogs in and use sulfamoylphenyl or methylphenyl groups, altering hydrogen-bonding capacity and logP values .

Crystallographic and Spectroscopic Data

  • Dihedral angles between aromatic rings in such compounds range from 44° to 77°, influencing conformational stability .
  • IR and NMR data from (e.g., C≡N stretch at 2212–2214 cm⁻¹, NH peaks at 3325–3336 cm⁻¹) provide benchmarks for verifying the target compound’s functional groups .

Biological Activity

N-(4-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound featuring a quinoline core, which is recognized for its diverse biological activities. This compound's structure includes significant functional groups that may enhance its interaction with various biological targets, making it a candidate for pharmaceutical applications.

Chemical Structure

The chemical formula and structure of this compound can be represented as follows:

C19H18ClN1O4S\text{C}_{19}\text{H}_{18}\text{ClN}_1\text{O}_4\text{S}

This compound consists of:

  • A chlorophenyl group.
  • A methoxybenzenesulfonyl moiety.
  • A quinoline backbone.

Antibacterial Activity

Studies have shown that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of quinoline have been reported to demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
This compoundSalmonella typhiModerate
This compoundBacillus subtilisStrong

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specific focus has been placed on its ability to inhibit acetylcholinesterase (AChE) and urease. In vitro studies indicate that compounds with similar functionalities can exhibit strong inhibitory effects against these enzymes, which are crucial in various physiological processes .

Anticancer Potential

Research indicates that quinoline derivatives possess anticancer properties. The unique structural features of this compound may contribute to its potential effectiveness in cancer chemotherapy. Various studies have documented the cytotoxic effects of quinoline-based compounds on cancer cell lines .

Case Studies

  • Study on Antibacterial Efficacy : A study published in Brazilian Journal of Pharmaceutical Sciences highlighted the antibacterial efficacy of synthesized quinoline derivatives against multiple strains. The results indicated that the presence of the methoxy and sulfonamide groups significantly enhanced antibacterial activity .
  • Enzyme Inhibition Research : Another investigation focused on the enzyme inhibition capabilities of similar compounds showed that modifications in the quinoline structure could lead to improved binding affinity to AChE and urease, suggesting a promising avenue for developing new therapeutic agents targeting these enzymes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Sulfonylation of quinoline derivatives using 4-methoxybenzenesulfonyl chloride under reflux conditions in anhydrous dichloromethane (DCM) with a base (e.g., triethylamine) to introduce the sulfonyl group .
  • Step 2 : Acetamide coupling via nucleophilic substitution using N-(4-chlorophenyl)chloroacetamide in the presence of a coupling agent (e.g., HATU or DCC) .
  • Characterization : Intermediates are validated via 1H^1H-NMR (aromatic protons at δ 7.2–8.1 ppm), 13C^{13}C-NMR (carbonyl peaks at ~170 ppm), and FT-IR (C=O stretch at ~1650 cm1^{-1}) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Key Techniques :

  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., using SHELX software for refinement) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., observed [M+H]+^+ at m/z 496.08) .
  • 2D-NMR (COSY, HSQC) : Assign proton-proton coupling and heteronuclear correlations, particularly for distinguishing sulfonyl and acetamide groups .

Q. How is purity assessed during synthesis, and what analytical methods are recommended?

  • Methods :

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
  • Melting point analysis : Compare observed values (e.g., 215–217°C) with literature to detect impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data versus computational modeling predictions?

  • Strategy :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize the molecular geometry and compare with X-ray data (bond length deviations >0.02 Å indicate modeling inaccuracies) .
  • Validate hydrogen bonding networks (e.g., C–H···O interactions) using Mercury software to reconcile packing discrepancies .

Q. What experimental design considerations are critical for optimizing reaction yields in multi-step syntheses?

  • Approach :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters (temperature, solvent ratio, catalyst loading). For example, sulfonylation yields improve at 80°C with DCM:DMF (4:1) .
  • In-situ monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and identify side products .

Q. How can researchers address low solubility in biological assays while maintaining compound stability?

  • Solutions :

  • Co-solvent systems : Use DMSO:PBS (10:90) with sonication to achieve 50 μM solubility; confirm stability via UV-Vis (λ = 280 nm) over 24 hours .
  • Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility without altering the pharmacophore .

Q. What strategies mitigate toxicity risks during in vitro handling of this compound?

  • Safety Protocols :

  • PPE : Wear nitrile gloves and FFP3 masks during weighing due to potential respiratory irritancy .
  • Waste management : Neutralize acidic byproducts (e.g., sulfonic acid derivatives) with 10% sodium bicarbonate before disposal .

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